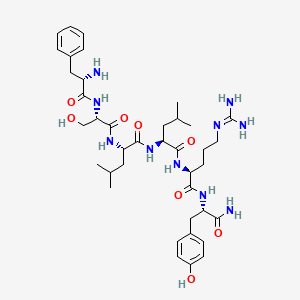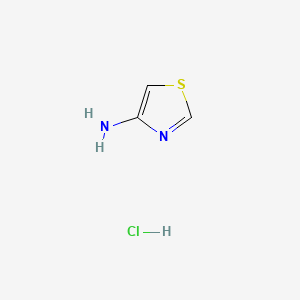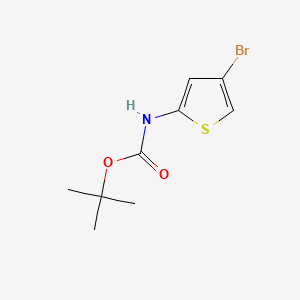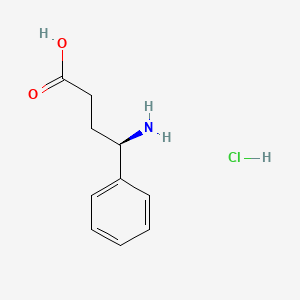
β-D-Fructopyranose 1-Sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
β-D-Fructopyranose 1-Sulfamate is a sulfamate-substituted fructose analog. It is known for its application in the pharmaceutical industry, particularly as an anticonvulsant and for the treatment of migraine disorders. This compound is also recognized for its potential in promoting weight loss .
Applications De Recherche Scientifique
β-D-Fructopyranose 1-Sulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: It is primarily used as an anticonvulsant and for the treatment of migraine disorders.
Mécanisme D'action
Target of Action
The primary target of β-D-Fructopyranose 1-Sulfamate is the Fucose-binding lectin PA-IIL in Pseudomonas aeruginosa . This organism is a common bacterium that can cause disease in animals, including humans.
Pharmacokinetics
It is known that a large percentage of a similar compound, topiramate, is recovered unchanged in animal and human urine
Analyse Biochimique
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including potential changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of β-D-Fructopyranose 1-Sulfamate can vary with different dosages in animal models
Metabolic Pathways
It is known to interact with various enzymes and cofactors, and it may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins, and it may also have effects on its localization or accumulation .
Subcellular Localization
It is known that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of β-D-Fructopyranose 1-Sulfamate typically involves the sulfamoylation of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose. This reaction is carried out using sulfamoyl halide in a solvent with a high dielectric constant, in the presence of an organic base. The reaction temperature ranges from -50°C to 100°C. The product is then extracted and crystallized to obtain this compound in high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: β-D-Fructopyranose 1-Sulfamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the sulfamate group, leading to different reduced forms.
Substitution: The sulfamate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Comparaison Avec Des Composés Similaires
Uniqueness: β-D-Fructopyranose 1-Sulfamate is unique due to its specific sulfamate substitution, which imparts distinct pharmacological properties. Unlike other fructose derivatives, it has significant therapeutic applications, particularly in neurology .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of β-D-Fructopyranose 1-Sulfamate can be achieved through the sulfamation of β-D-Fructopyranose with sulfamic acid.", "Starting Materials": [ "β-D-Fructopyranose", "Sulfamic acid", "Methanol", "Water" ], "Reaction": [ "Dissolve β-D-Fructopyranose in methanol", "Add sulfamic acid to the solution and stir for several hours at room temperature", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the precipitated product", "Wash the product with water and dry under vacuum", "The resulting product is β-D-Fructopyranose 1-Sulfamate" ] } | |
Numéro CAS |
106881-42-9 |
Formule moléculaire |
C6H13NO8S |
Poids moléculaire |
259.24 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C6H13NO8S/c7-16(12,13)15-2-6(11)5(10)4(9)3(8)1-14-6/h3-5,8-11H,1-2H2,(H2,7,12,13)/t3-,4-,5+,6-/m1/s1 |
Clé InChI |
BGTCZSJLWAMWRH-ARQDHWQXSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@@H]([C@](O1)(COS(=O)(=O)N)O)O)O)O |
SMILES |
C1C(C(C(C(O1)(COS(=O)(=O)N)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)(COS(=O)(=O)N)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)




